molecular formula C15H19Cl2NO B5449423 N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B5449423
M. Wt: 300.2 g/mol
InChI Key: CPIBLLFNJQNFFI-UHFFFAOYSA-N
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Description

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Titanium(III) chloride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the furan compound.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO.ClH/c1-15(2,3)17-10-11-8-9-14(18-11)12-6-4-5-7-13(12)16;/h4-9,17H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIBLLFNJQNFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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